2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide 2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16320256
InChI: InChI=1S/C19H17BrClN3O3/c1-2-9-24-15-8-7-12(21)10-13(15)18(19(24)26)23-22-17(25)11-27-16-6-4-3-5-14(16)20/h3-8,10,26H,2,9,11H2,1H3
SMILES:
Molecular Formula: C19H17BrClN3O3
Molecular Weight: 450.7 g/mol

2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

CAS No.:

Cat. No.: VC16320256

Molecular Formula: C19H17BrClN3O3

Molecular Weight: 450.7 g/mol

* For research use only. Not for human or veterinary use.

2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide -

Specification

Molecular Formula C19H17BrClN3O3
Molecular Weight 450.7 g/mol
IUPAC Name 2-(2-bromophenoxy)-N-(5-chloro-2-hydroxy-1-propylindol-3-yl)iminoacetamide
Standard InChI InChI=1S/C19H17BrClN3O3/c1-2-9-24-15-8-7-12(21)10-13(15)18(19(24)26)23-22-17(25)11-27-16-6-4-3-5-14(16)20/h3-8,10,26H,2,9,11H2,1H3
Standard InChI Key XWKSKMLABONJLC-UHFFFAOYSA-N
Canonical SMILES CCCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)COC3=CC=CC=C3Br

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the hydrazide class, characterized by a central acetohydrazide backbone (–NH–N–C(=O)–) functionalized with two distinct moieties:

  • A 2-bromophenoxy group attached to the α-carbon of the acetohydrazide.

  • An N'-acylhydrazone derived from a 5-chloro-2-oxo-1-propylindole-3-ylidene unit.

Molecular Formula and Weight

The molecular formula is C₂₁H₁₉BrClN₃O₃, with a molecular weight of 493.76 g/mol. Key structural features include:

  • A bromine atom at the ortho position of the phenoxy group.

  • A chlorine atom at the 5-position of the indole ring.

  • A propyl substituent at the indole’s 1-position.

ParameterValue
Molecular FormulaC₂₁H₁₉BrClN₃O₃
Molecular Weight (g/mol)493.76
Key Functional GroupsHydrazide, Indolylidene, Phenoxy

The Z-configuration of the hydrazone bond (C=N) is stabilized by intramolecular hydrogen bonding between the hydrazide’s NH and the indole’s carbonyl oxygen .

Synthetic Pathways

Synthesis of 2-(2-Bromophenoxy)Acetohydrazide

The acetohydrazide precursor is synthesized via nucleophilic substitution and hydrazination:

  • Etherification: 2-Bromophenol reacts with ethyl chloroacetate in alkaline conditions to form ethyl 2-(2-bromophenoxy)acetate .

  • Hydrazinolysis: The ester is treated with hydrazine hydrate in methanol, yielding 2-(2-bromophenoxy)acetohydrazide (69% yield) .

Reaction Conditions:

  • Solvent: Methanol

  • Temperature: 20°C

  • Duration: 1 hour

Formation of the Indolylidene Hydrazone

The final compound is obtained by condensing 2-(2-bromophenoxy)acetohydrazide with 5-chloro-2-oxo-1-propylindole-3-carbaldehyde under acidic catalysis (e.g., acetic acid). The reaction proceeds via:

  • Nucleophilic attack by the hydrazide’s NH₂ on the aldehyde’s carbonyl carbon.

  • Dehydration to form the hydrazone bond, with the Z-isomer favored due to steric and electronic effects .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • δ 10.2 ppm (s, 1H, NH of hydrazide).

    • δ 8.3 ppm (s, 1H, indole C3-H).

    • δ 1.1–1.3 ppm (t, 3H, propyl CH₃) .

  • ¹³C NMR:

    • δ 168.5 ppm (C=O of hydrazide).

    • δ 160.2 ppm (C=N of hydrazone) .

Infrared (IR) Spectroscopy

  • ν 3270 cm⁻¹: N–H stretching (hydrazide).

  • ν 1665 cm⁻¹: C=O stretching (indole-2-one).

  • ν 1590 cm⁻¹: C=N stretching (hydrazone) .

Biological Activity and Applications

Antimicrobial Properties

The compound’s chlorine and bromine atoms contribute to broad-spectrum antimicrobial activity:

  • Gram-positive bacteria: MIC = 8–16 μg/mL.

  • Candida albicans: MIC = 32 μg/mL .

Stability and Reactivity

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition above 250°C .

Hydrolytic Sensitivity

The hydrazone bond undergoes hydrolysis in acidic media (pH < 3), regenerating the aldehyde and hydrazide precursors .

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